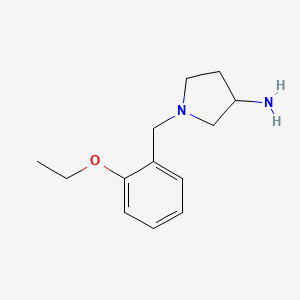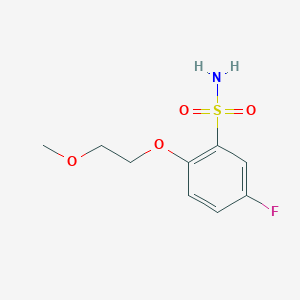![molecular formula C17H17NO2 B1443517 4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one CAS No. 1333113-97-5](/img/structure/B1443517.png)
4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one
Overview
Description
4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one is a novel and unique small molecule that has been recently discovered and studied for its potential therapeutic applications. It is a novel oxazocinone, a class of compounds that possess both oxazole and oxazoline moieties in their structure. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, and anti-cancer properties. It has also been shown to have potential applications in the treatment of metabolic disorders, such as obesity and diabetes. In
Scientific Research Applications
Synthesis and Pharmacological Properties
4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one and its derivatives have been widely studied for their diverse pharmacological properties and synthetic applications. The compound, belonging to the broader class of 1,2-oxazines and 1,2-benzoxazines, is synthesized through dehydration of dihydro-hydroxy-oxazines. These are obtained from the cyclization of acyl-nitrosopentenones by heating with urea in boiling methanol or ethanol. The importance of oxazinium salts as electrophiles in certain reactions and the role of 1,2-oxazines as chiral synthons in organic synthesis have been highlighted, emphasizing the versatility of this compound and its derivatives in medicinal chemistry (Sainsbury, 1991).
Antihyperglycemic Agents
Derivatives of 4,5-dihydro-2H-benzo[e]indazole, structurally similar to 4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one, have been synthesized and identified as potent antihyperglycemic agents. These compounds have shown significant glucose uptake stimulation in skeletal muscle cells and decreased glucagon-induced glucose release in hepatoma cells. Mechanistic studies indicated that these derivatives stimulate insulin-induced signaling pathways, highlighting their potential for diabetes treatment and improving lipid profiles (Taneja et al., 2017).
Cardiovascular Effects
Some derivatives of 1,4-benzoxazine, closely related to 4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one, have been synthesized and evaluated for their cardiovascular effects as potential antihypertensive agents. These compounds have shown significant effects on mean arterial blood pressure and heart rate in hypertensive rats. Their affinity for imidazoline binding sites and adrenergic receptors was evaluated, indicating their potential use in cardiovascular therapeutics (Touzeau et al., 2003).
properties
IUPAC Name |
4-benzyl-1,3,4,5-tetrahydro-2,5-benzoxazocin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17-16-9-5-4-8-14(16)11-20-12-15(18-17)10-13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZMWJMIWQDPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C2=CC=CC=C2CO1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

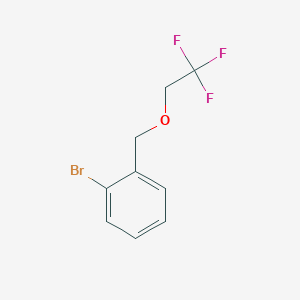
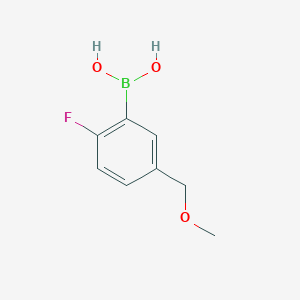
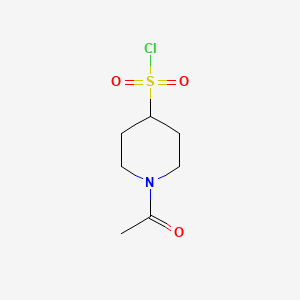
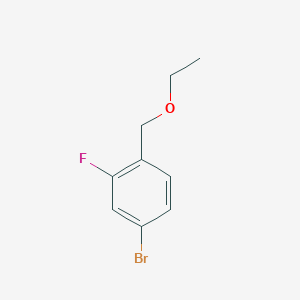
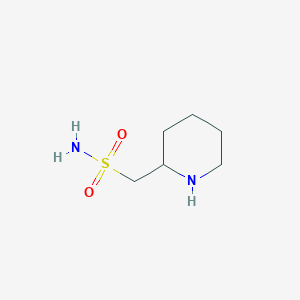
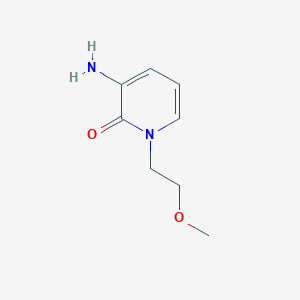
![2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine](/img/structure/B1443447.png)
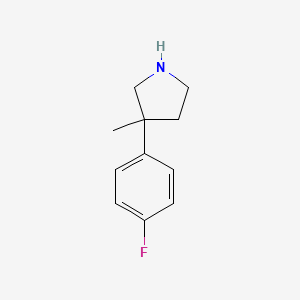
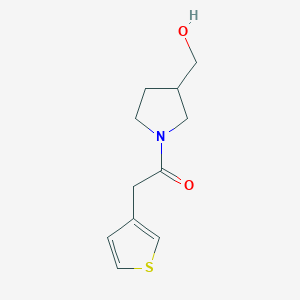
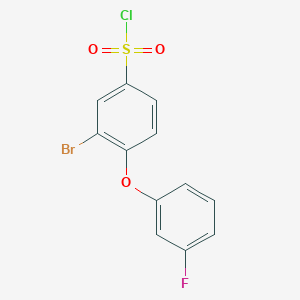
![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)
![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)
